Cas no 2680823-08-7 (Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate)

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a versatile organic compound with significant synthetic utility. It features a unique azetidine ring system, enabling efficient construction of complex molecules. Its hydroxyl and ethynyl groups offer versatile functionalization opportunities, facilitating the synthesis of various bioactive compounds. This compound is highly valued for its ability to serve as a key intermediate in the preparation of pharmaceuticals and agrochemicals.
Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate structure
2680823-08-7 structure
商品名:Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
CAS番号:2680823-08-7
MF:C9H11NO3
メガワット:181.188542604446
CID:6145267
PubChem ID:165915413

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28271321
    • prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
    • 2680823-08-7
    • Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
    • インチ: 1S/C9H11NO3/c1-3-5-13-8(11)10-6-9(12,4-2)7-10/h2-3,12H,1,5-7H2
    • InChIKey: ZKASDQZRVAHTEI-UHFFFAOYSA-N
    • ほほえんだ: OC1(C#C)CN(C(=O)OCC=C)C1

計算された属性

  • せいみつぶんしりょう: 181.07389321g/mol
  • どういたいしつりょう: 181.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 49.8Ų

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28271321-2.5g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
2.5g
$1623.0 2025-03-19
Enamine
EN300-28271321-5.0g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
5.0g
$2401.0 2025-03-19
Enamine
EN300-28271321-0.25g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
0.25g
$762.0 2025-03-19
Enamine
EN300-28271321-0.5g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
0.5g
$795.0 2025-03-19
Enamine
EN300-28271321-1.0g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
1.0g
$828.0 2025-03-19
Enamine
EN300-28271321-10.0g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
10.0g
$3561.0 2025-03-19
Enamine
EN300-28271321-0.05g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
0.05g
$695.0 2025-03-19
Enamine
EN300-28271321-0.1g
prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
2680823-08-7 95.0%
0.1g
$729.0 2025-03-19

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate 関連文献

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylateに関する追加情報

Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate (CAS No. 2680823-08-7): A Multifaceted Compound in Modern Chemical Biology

The compound Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, identified by its unique Chemical Abstracts Service number CAS No. 2680823-08-7, represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. Its molecular structure, characterized by a conjugated system of double and triple bonds, combined with a heterocyclic azetidine core, positions it as a versatile scaffold for the development of novel bioactive agents.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in drug discovery. The presence of both ethynyl and hydroxy functional groups in this compound suggests a high degree of reactivity, making it a valuable candidate for further chemical manipulation and biological evaluation. The conjugated system, encompassing the Prop-2-en-1-yl moiety, also contributes to its electronic properties, which can be exploited in various synthetic pathways.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The azetidine ring is known to be a privileged scaffold in medicinal chemistry, often incorporated into drugs targeting various biological pathways. For instance, recent studies have highlighted the role of azetidine derivatives in inhibiting enzymes involved in inflammation and cancer progression. The specific arrangement of functional groups in Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate may offer unique interactions with biological targets, making it an attractive candidate for structure-based drug design.

The ethynyl group, particularly, is a versatile handle that can undergo various transformations, including Sonogashira coupling reactions, which are widely used in the synthesis of biaryl compounds. This reactivity allows for the introduction of additional aromatic or heteroaromatic moieties, expanding the compound's potential applications. Furthermore, the hydroxyl group provides a site for hydrogen bonding interactions, which are crucial for the binding affinity of many pharmacological agents.

The synthesis of this compound involves multiple steps that showcase modern organic chemistry techniques. The construction of the azetidine ring typically requires cycloaddition reactions or intramolecular condensations, while the introduction of the propenyl and ethynyl groups often involves palladium-catalyzed cross-coupling reactions. These synthetic strategies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production if needed.

In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit interesting pharmacological properties. For example, modifications at the azetidine core have been shown to influence binding affinity to certain enzymes and receptors. The presence of both hydrophobic and hydrophilic regions in its structure may enhance its solubility and bioavailability, critical factors for drug efficacy.

The conjugated system present in Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate also lends itself to applications in materials science and nanotechnology. Conjugated polymers and small molecules are widely used in organic electronics due to their ability to conduct charge efficiently. This compound could potentially serve as a monomer or intermediate in the synthesis of novel materials with enhanced electronic properties.

The hydroxyl group within this molecule also opens avenues for further derivatization through etherification or esterification reactions. These modifications can alter the compound's physicochemical properties, such as solubility and metabolic stability, making it more suitable for specific applications. For instance, esters derived from this compound have shown promise as prodrugs, releasing active pharmaceutical ingredients under physiological conditions.

The growing interest in heterocyclic compounds like azetidine derivatives is driven by their diverse biological activities and synthetic versatility. Researchers are continually exploring new ways to exploit these structures for therapeutic purposes. The unique combination of functional groups in Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate positions it as a valuable asset in this ongoing quest for novel bioactive molecules.

In conclusion, Prop-2-en-1-yl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, with its CAS number CAS No. 2680823-08-7, represents a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its structural features not only make it an attractive scaffold for drug discovery but also open possibilities for applications in materials science and nanotechnology. As research continues to uncover new synthetic pathways and biological activities associated with azetidine derivatives, compounds like this are likely to play an increasingly important role in advancing scientific knowledge and developing innovative therapeutic solutions.

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